tert-Butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate
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Overview
Description
tert-Butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl ester can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines or tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines or tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
tert-Butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the tert-butyl and methyl groups.
Dihydroquinoxaline: A reduced form of quinoxaline.
tert-Butyl quinoxaline: Lacking the methyl group.
7-Methylquinoxaline: Lacking the tert-butyl group.
Uniqueness
The presence of both the tert-butyl and methyl groups in tert-Butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate may confer unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 7-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-6-11-12(9-10)16(8-7-15-11)13(17)18-14(2,3)4/h5-6,9,15H,7-8H2,1-4H3 |
InChI Key |
NQGDZEXYYUXCSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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